molecular formula C9H19ClN2O B1528889 2-Amino-2-methyl-1-(1-piperidinyl)-1-propanone hydrochloride CAS No. 1220034-81-0

2-Amino-2-methyl-1-(1-piperidinyl)-1-propanone hydrochloride

Cat. No. B1528889
CAS RN: 1220034-81-0
M. Wt: 206.71 g/mol
InChI Key: RAVZWSRBJGCAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-methyl-1-(1-piperidinyl)-1-propanone hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71 . It is also known by other synonyms such as 2-AMINO-2-METHYL-1-(PIPERIDIN-1-YL)PROPAN-1-ONE HYDROCHLORIDE .

Scientific Research Applications

Impurity Profiling in Pharmaceutical Synthesis

This compound is identified as a potential impurity in the synthesis of bilastine , a well-tolerated, nonsedating H1 receptor antihistamine . Impurity profiling is crucial for ensuring the quality and safety of pharmaceutical products. The identification and control of such impurities are essential to comply with international pharmacopeia standards.

Analytical Chemistry

In analytical chemistry, this compound can be used as a reference standard or a reagent in chromatographic analysis to quantify or identify other compounds, including impurities in drug substances .

Metabolic Studies

The compound’s role in metabolic studies is significant, especially in the context of diagnosing and monitoring patients with inherited metabolic disorders. It can be used to study enzyme kinetics and understand metabolic pathways .

properties

IUPAC Name

2-amino-2-methyl-1-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-9(2,10)8(12)11-6-4-3-5-7-11;/h3-7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVZWSRBJGCAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methyl-1-(1-piperidinyl)-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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